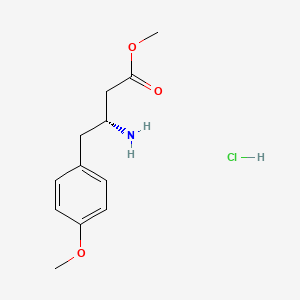![molecular formula C9H10N2OS B13615756 6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
6-(Methoxymethyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:
Starting Material: The synthesis begins with commercially available benzo[d]thiazol-2-ol.
Methoxymethylation: The 6-position of the benzo[d]thiazol-2-ol is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Imine: The final step involves the formation of the imine functionality at the 2-position. This can be achieved by reacting the intermediate with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antidepressant and anticonvulsant properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antidepressant Activity: It increases the concentrations of serotonin and norepinephrine in the brain.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the methoxymethyl and imine groups.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A derivative with a chloro and nitrobenzyl group.
Uniqueness
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of both the methoxymethyl group and the imine functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
LZYWPFYQBCYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
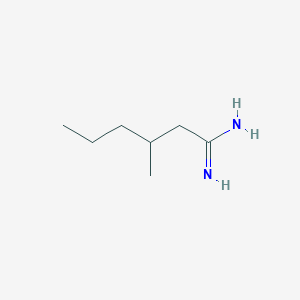
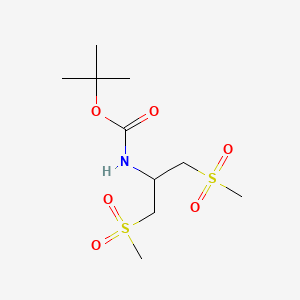
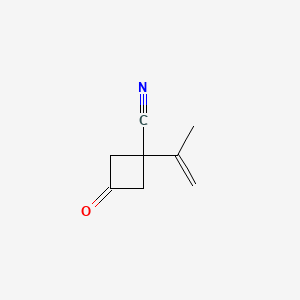
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
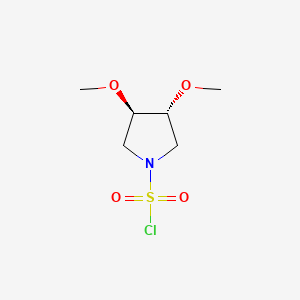
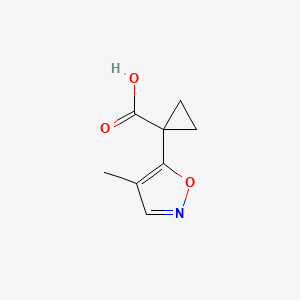
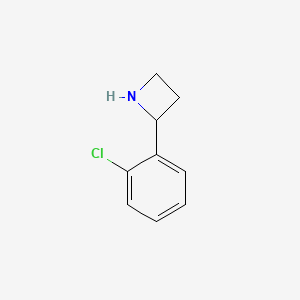
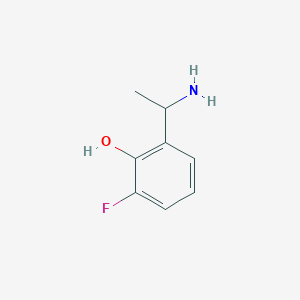
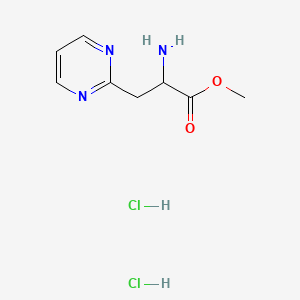
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
